

# Application of Everolimus-d4 in Pediatric Organ Transplant Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Everolimus, an inhibitor of the mammalian target of rapamycin (mTOR), is a critical immunosuppressive agent utilized in pediatric organ transplantation to prevent allograft rejection.[1] Given its narrow therapeutic index and significant inter-individual pharmacokinetic variability in children, therapeutic drug monitoring (TDM) is essential for optimizing dosing and minimizing toxicity.[2] **Everolimus-d4**, a stable isotope-labeled derivative of everolimus, serves as an indispensable internal standard (IS) for the gold-standard analytical method, liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise quantification of everolimus in biological matrices.[3][4] This document provides detailed application notes and protocols for the use of **Everolimus-d4** in pediatric organ transplant research.

### **Application Notes**

The primary application of **Everolimus-d4** is as an internal standard in the quantitative analysis of everolimus in whole blood samples from pediatric transplant recipients. Its utility is critical for several research and clinical applications:

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate measurement of
everolimus concentrations is fundamental to characterizing its absorption, distribution,
metabolism, and excretion in children.[5][6] Everolimus-d4 enables the development of



robust bioanalytical methods required for these studies, which inform dosing guidelines in the pediatric population.[2]

- Therapeutic Drug Monitoring (TDM): TDM is crucial for maintaining everolimus trough
  concentrations within the target therapeutic range (typically 3-8 ng/mL, though this can vary)
  to ensure efficacy while avoiding adverse effects.[7][8] The use of Everolimus-d4 in LCMS/MS assays provides the necessary precision and accuracy for reliable TDM.[9]
- Bioequivalence Studies: In the development of new pediatric formulations, such as
  dispersible tablets, bioequivalence studies are required.[10] Everolimus-d4 is essential for
  the underlying bioanalytical methods to compare the pharmacokinetic profiles of different
  formulations.
- Drug-Drug Interaction Studies: Co-administration of other medications can alter everolimus concentrations.[11] Research investigating these interactions relies on accurate quantification of everolimus, facilitated by the use of Everolimus-d4.

## **Quantitative Data Summary**

The following tables summarize key pharmacokinetic parameters of everolimus in pediatric organ transplant recipients from various studies. The accurate determination of these parameters is reliant on robust analytical methods utilizing **Everolimus-d4**.

Table 1: Steady-State Pharmacokinetic Parameters of Everolimus in Pediatric Kidney Transplant Recipients[6][10]

| Parameter                         | Median (Range)    | Mean ± SD  |
|-----------------------------------|-------------------|------------|
| Cmin (trough level) (ng/mL)       | 4.7 (2.3 - 9.5)   | 4.4 ± 1.7  |
| Cmax (peak concentration) (ng/mL) | 13.5 (5.9 - 22.2) | 13.6 ± 4.2 |
| AUC (ng·h/mL)                     | 77 (53 - 147)     | 87 ± 27    |
| Apparent Oral Clearance (L/h/m²)  | 10.2 (5.5 - 15.6) | -          |



Table 2: Everolimus Dosing and Trough Concentrations in Pediatric Patients

| Transplant<br>Type                     | Age Group                   | Initial Dose             | Target Trough Concentration (ng/mL) | Reference |
|----------------------------------------|-----------------------------|--------------------------|-------------------------------------|-----------|
| Renal                                  | 1-16 years                  | 0.8 mg/m² twice<br>daily | 3-8                                 | [6]       |
| Renal                                  | <10 years & 10-<br>16 years | Mean 1.53<br>mg/m² daily | Not specified                       | [12]      |
| Liver                                  | 1 month - <18<br>years      | Not specified            | 3-8                                 | [13]      |
| Tuberous<br>Sclerosis<br>Complex (TSC) | <6 years                    | 6 mg/m²                  | 5-15                                | [14]      |

# Experimental Protocols

# **Protocol 1: Preparation of Stock and Working Solutions**

- Everolimus-d4 Stock Solution (1 mg/mL):
  - o Accurately weigh 1 mg of Everolimus-d4.
  - Dissolve in 1 mL of methanol.
  - Store at -20°C.
- Everolimus Stock Solution (1 mg/mL):
  - Accurately weigh 1 mg of everolimus.
  - Dissolve in 1 mL of methanol.
  - Store at -20°C.
- Everolimus-d4 Working Solution (Internal Standard, 5 ng/mL):



- Perform serial dilutions of the Everolimus-d4 stock solution with methanol to achieve a final concentration of 5 ng/mL.
- This working solution will be used for protein precipitation.
- Everolimus Calibration Standards and Quality Controls (QCs):
  - Prepare a series of working solutions of everolimus by diluting the stock solution with methanol.
  - Spike drug-free whole blood with the everolimus working solutions to create calibration standards (e.g., 1, 2.5, 5, 10, 20, 40 ng/mL) and quality control samples (e.g., low, medium, high concentrations).

#### **Protocol 2: Sample Preparation (Protein Precipitation)**

- Pipette 100 μL of patient whole blood sample, calibrator, or QC into a microcentrifuge tube.
- Add 500 μL of the Everolimus-d4 internal standard working solution (in acetonitrile with 0.1M zinc sulfate, 1:4 v/v) to each tube.[4]
- Vortex the mixture for 10 seconds at high speed.[4]
- Incubate at room temperature for 10 minutes.[4]
- Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.[4]
- Transfer the supernatant to an injection vial for LC-MS/MS analysis.[4]

#### **Protocol 3: LC-MS/MS Analysis**

- Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 column (e.g., held at 60°C).[15]
- Mobile Phase: A gradient of mobile phases, such as:



- o Mobile Phase A: 20 mM ammonium formate buffer.
- Mobile Phase B: Methanol.
- Injection Volume: 5 μL.[3]
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive electrospray ionization (ESI+).[3]
  - Monitored Transitions (Ammonium Adducts):
    - Everolimus: Precursor ion (m/z) -> Product ion (m/z) Specific values to be optimized based on instrumentation.
    - **Everolimus-d4**: Precursor ion (m/z) -> Product ion (m/z) Specific values to be optimized based on instrumentation.
  - Data Analysis: The concentration of everolimus in the sample is determined by calculating the peak area ratio of everolimus to **Everolimus-d4** and comparing it to the calibration curve.

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Everolimus inhibits the mTORC1 signaling pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Everolimus in pediatric transplantation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of everolimus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. msacl.org [msacl.org]
- 5. Single-dose pharmacokinetics and tolerability of everolimus in stable pediatric renal transplant patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Everolimus in pediatric de nova renal transplant patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Everolimus Mechanism, Indication, Contraindications, Dosing, Adverse Effect,
   Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical development of an everolimus pediatric formulation: relative bioavailability, food effect, and steady-state pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 11. clinicalpub.com [clinicalpub.com]
- 12. Multicenter trial of everolimus in pediatric renal transplant recipients: results at three year
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 24-month, multi-center, single arm, prospective study to evaluate renal function, efficacy, safety and tolerability of everolimus in combination with reduced exposure cyclosporine or tacrolimus in paediatric liver transplant: CRAD001H2305 | Columbia University Department of Surgery [columbiasurgery.org]
- 14. Model-Informed Drug Development for Everolimus Dosing Selection in Pediatric Infant Patients PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput LC-MS/MS method for monitoring sirolimus and everolimus in the routine clinical laboratory PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Everolimus-d4 in Pediatric Organ Transplant Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8101703#application-of-everolimus-d4-in-pediatric-organ-transplant-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com